6-amino-5-fluoropyridine-3-carbonitrile
Description
Properties
CAS No. |
1361058-62-9 |
|---|---|
Molecular Formula |
C6H4FN3 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization of 6 Amino 5 Fluoropyridine 3 Carbonitrile
Reactivity of the Amino Group: Amidation, Alkylation, and Heterocycle Annulation
The amino group at the 6-position of the pyridine (B92270) ring is a primary nucleophilic center and can readily participate in a variety of chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring and the cyano group, which can modulate its nucleophilicity.
Amidation: The primary amino group can be acylated to form amides. This reaction is typically carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These amidation reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for structure-activity relationship studies in drug discovery. For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative.
Alkylation: Alkylation of the amino group can be achieved using various alkylating agents such as alkyl halides or sulfates. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions, including the stoichiometry of the reagents and the nature of the base used.
Heterocycle Annulation: The amino group, in conjunction with the adjacent endocyclic nitrogen, provides a reactive site for the construction of fused heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) rings. Such annulation strategies are pivotal in expanding the molecular complexity and accessing novel chemical scaffolds. A notable application is in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives.
| Reaction Type | Reagent/Conditions | Product Type |
| Amidation | Acyl chloride, base | N-Acyl-6-amino-5-fluoropyridine-3-carbonitrile |
| Alkylation | Alkyl halide, base | N-Alkyl-6-amino-5-fluoropyridine-3-carbonitrile |
| Heterocycle Annulation | 1,3-Dicarbonyl compound | Fused bicyclic heterocycle |
Transformations Involving the Carbonitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions
The carbonitrile group at the 3-position is a versatile functional handle that can be transformed into a variety of other functionalities, significantly broadening the synthetic utility of the parent molecule.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. The reaction conditions can be tuned to favor one product over the other. For instance, strong acidic conditions often lead to the carboxylic acid, while milder, controlled hydrolysis might stop at the amide stage. A patent describes a method for the hydrolysis of a related chloropyridine carbonitrile to the corresponding carboxylic acid. ossila.com
Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a flexible linker or a basic center into the molecule.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, reaction with azides can yield tetrazoles, which are important heterocyclic motifs in medicinal chemistry due to their bioisosteric relationship with carboxylic acids.
| Reaction Type | Reagent/Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid or Amide |
| Reduction | LiAlH₄ or H₂, catalyst | Aminomethyl |
| Cycloaddition | NaN₃, Lewis acid | Tetrazole |
Reactivity of the Fluorine Atom: Nucleophilic Displacement and Cross-Coupling Reactions
The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the pyridine nitrogen and the cyano group. researchgate.net This reactivity is a key feature for introducing a wide range of substituents at this position.
Nucleophilic Displacement: The fluorine atom can be displaced by various nucleophiles, including amines, alkoxides, and thiolates. researchgate.net For example, reaction with a primary or secondary amine can yield the corresponding 5-amino substituted pyridine derivative. The reactivity of halopyridines in SNAr reactions is a well-established method for the synthesis of substituted pyridines. rsc.org The high electronegativity of fluorine often makes it a good leaving group in such reactions on electron-deficient aromatic rings. beilstein-journals.org
Cross-Coupling Reactions: While direct C-F bond activation for cross-coupling reactions is challenging, it is an area of active research. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are more commonly performed on the corresponding chloro or bromo derivatives. However, advancements in catalyst design are making C-F activation more feasible, potentially allowing for direct coupling of organometallic reagents or amines at the 5-position.
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic Displacement | Amine, base | 5-Amino-6-aminopyridine-3-carbonitrile |
| Nucleophilic Displacement | Alkoxide, base | 5-Alkoxy-6-aminopyridine-3-carbonitrile |
| Cross-Coupling (potential) | Organoboron reagent, Pd catalyst | 5-Aryl/Alkyl-6-aminopyridine-3-carbonitrile |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring itself can undergo substitution reactions, although its reactivity is significantly influenced by the existing substituents.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. rsc.org The presence of the amino group at the 6-position, which is an activating group, can direct electrophiles to the ortho and para positions. However, the fluorine and cyano groups are deactivating, making electrophilic substitution challenging. If it were to occur, the most likely position for substitution would be the C-2 position, which is ortho to the activating amino group.
Nucleophilic Aromatic Substitution: As previously discussed, the pyridine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. rsc.org The presence of the electron-withdrawing fluorine and cyano groups further enhances this reactivity. Besides the displacement of the fluorine atom, nucleophilic attack could potentially occur at other positions if a suitable leaving group is present or under forcing conditions.
Exploration of New Reaction Pathways and Functional Group Interconversions
The multifunctionality of 6-amino-5-fluoropyridine-3-carbonitrile opens up possibilities for novel reaction pathways and interconversions of its functional groups. organic-chemistry.org For example, tandem reactions where two or more functional groups react in a single synthetic operation can lead to the rapid construction of complex molecules. Diazotization of the amino group could lead to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.
Synthesis of Complex Polycyclic and Heterocyclic Frameworks utilizing this compound as a Building Block
The strategic placement of reactive functional groups makes this compound an excellent starting material for the synthesis of complex polycyclic and heterocyclic frameworks. nih.gov
Fused Heterocycles: As mentioned, the amino group can be used to build fused pyrimidine or pyrazine rings. The carbonitrile group can also be a key participant in cyclization reactions. For example, after reduction to an aminomethyl group, it could undergo intramolecular condensation with another functional group to form a fused dihydropyridine (B1217469) ring. The synthesis of fused heterocycles is a common strategy in the development of novel therapeutic agents. mdpi.com
Multicomponent Reactions: This compound is a suitable candidate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. mdpi.com For instance, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, incorporating additional diversity into the final molecule. The synthesis of various heterocyclic compounds often utilizes multicomponent reactions starting from amino-substituted heterocycles. sigmaaldrich.comfrontiersin.org
The ability to selectively functionalize each part of the this compound molecule provides a powerful platform for generating diverse libraries of compounds for various applications.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 6 Amino 5 Fluoropyridine 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Fluorine NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-amino-5-fluoropyridine-3-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would provide a detailed map of its molecular framework.
In a ¹H NMR spectrum, the chemical shifts of the protons on the pyridine (B92270) ring would be influenced by the electron-withdrawing nature of the nitrile and fluorine substituents, and the electron-donating amino group. The protons would likely appear as distinct signals, with their coupling patterns revealing their spatial relationships. The protons of the amino group might appear as a broad singlet.
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbon atom attached to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling. The chemical shifts of the carbonitrile carbon and the carbons bonded to the amino and fluoro groups would provide crucial information about the electronic environment within the pyridine ring.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be particularly informative. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling between the fluorine and adjacent protons would also be observable in the high-resolution ¹H NMR spectrum, further confirming the structure.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 8.0 - 8.5 (H at C2) | d | J(H,F) ≈ 2-4 |
| ¹H | 7.0 - 7.5 (H at C4) | d | J(H,H) ≈ 2-3 |
| ¹H | 5.0 - 6.0 (NH₂) | br s | - |
| ¹³C | 150 - 160 (C-F) | d | J(C,F) ≈ 230-250 |
| ¹³C | 145 - 155 (C-NH₂) | s | - |
| ¹³C | 135 - 145 (C-CN) | s | - |
| ¹³C | 115 - 125 (CN) | s | - |
| ¹³C | 110 - 120 (C at C4) | s | - |
| ¹³C | 90 - 100 (C at C3) | s | - |
| ¹⁹F | -120 to -140 | s | - |
Note: The data in this table is predicted and would require experimental verification.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The sharp and intense absorption band for the nitrile group (C≡N) would be anticipated around 2220-2240 cm⁻¹. The C-F stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| N-H Stretch (Amino) | 3300 - 3500 | FTIR, Raman |
| C≡N Stretch (Nitrile) | 2220 - 2240 | FTIR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| C=C / C=N Stretch | 1400 - 1600 | FTIR, Raman |
| C-F Stretch | 1000 - 1400 | FTIR |
Note: The data in this table is based on typical functional group frequencies and would need to be confirmed by experimental analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the calculation of its elemental composition.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Subsequent fragmentation might involve the loss of small molecules such as HCN from the nitrile group or the loss of the amino group. Analysis of these fragmentation patterns can help to piece together the structure of the molecule. A patent mentioning this compound suggests a mass-to-charge ratio (m/z) could be determined, although specific data for the isolated compound is not provided. google.com
Advanced Chromatographic Techniques (HPLC, GC) for Purification and Purity Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the purification and assessment of the purity of chemical compounds.
HPLC would be a suitable method for the final purification of this compound and for determining its purity. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The retention time of the compound would be a characteristic property under specific chromatographic conditions. A patent document mentions the use of an HPLC system for analysis of related compounds, indicating its applicability. google.com
GC could also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compound Characterization
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula of this compound.
Thermogravimetric analysis (TGA) would be used to evaluate the thermal stability of the compound. By heating a sample at a controlled rate and monitoring its weight loss, the decomposition temperature can be determined. This information is valuable for understanding the compound's stability and for setting appropriate storage and handling conditions.
Theoretical and Computational Chemistry Studies of 6 Amino 5 Fluoropyridine 3 Carbonitrile
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
No specific studies detailing the quantum chemical calculations of 6-amino-5-fluoropyridine-3-carbonitrile were found. Such studies would typically involve the use of ab initio or semi-empirical methods to determine the molecule's electronic structure. This would include analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic properties and reactivity. Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and softness, which are crucial for predicting the molecule's behavior in chemical reactions, have not been reported for this compound.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations
There are no available research articles or data that apply Density Functional Theory (DFT) for the geometry optimization and energy calculation of this compound. DFT is a common computational method used to predict the most stable three-dimensional structure of a molecule (geometry optimization) and to calculate its total electronic energy. These calculations are fundamental for understanding the compound's stability and conformational preferences.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
No computational studies predicting the spectroscopic parameters (such as ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectra) of this compound were identified. Theoretical predictions of spectroscopic data are often performed to aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental results. The absence of these theoretical predictions in the literature suggests that such a comparative analysis for this specific molecule has not been published.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
A search for computational modeling studies to elucidate reaction mechanisms involving this compound did not yield any results. Such studies would involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies to understand the kinetics and thermodynamics of chemical transformations involving this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics (MD) simulation studies for this compound have been reported in the searched literature. MD simulations are a powerful tool for studying the conformational landscape of a molecule over time and for analyzing its intermolecular interactions, such as hydrogen bonding, with solvent molecules or other chemical species. This information is valuable for understanding its behavior in different environments.
Applications of 6 Amino 5 Fluoropyridine 3 Carbonitrile in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Organic Scaffolds
The strategic placement of reactive functional groups on the pyridine (B92270) core of 6-amino-5-fluoropyridine-3-carbonitrile allows for a diverse range of chemical transformations, making it a powerful intermediate in the synthesis of complex organic scaffolds. The amino group can undergo various reactions such as diazotization, acylation, and alkylation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom, a key feature of the molecule, imparts unique electronic properties and can participate in or direct further substitution reactions.
Development of Novel Fluorinated Organic Building Blocks
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is not only a valuable synthetic intermediate itself but also serves as a precursor for a new generation of fluorinated organic building blocks. mdpi.comsemanticscholar.org The inherent reactivity of the pyridine ring, coupled with the electronic influence of the fluorine atom, allows for the creation of a wide array of novel fluorinated synthons.
These newly synthesized building blocks are highly sought after in various sectors of the chemical industry. The process of creating these materials can involve direct fluorination or the use of a fluorinated monomer. semanticscholar.org The unique properties conferred by the fluorine atom, such as increased thermal stability, enhanced lipophilicity, and altered metabolic pathways, are highly desirable.
Applications in Materials Science and Polymer Chemistry
The unique properties of organofluorine compounds, such as enhanced thermal stability and chemical resistance, make them attractive for applications in materials science and polymer chemistry. mdpi.comsemanticscholar.org While direct applications of this compound in this area are still emerging, its derivatives hold significant promise. The incorporation of fluorinated pyridine moieties into polymer backbones can lead to materials with tailored properties.
For example, derivatives of aminopyridines can be used to create fluorescent molecular sensors for monitoring polymerization processes. mdpi.com The development of novel fluoropolymers and fluorinated network materials often relies on the use of highly reactive fluorinated building blocks. mdpi.comsemanticscholar.org The ability to functionalize the this compound core allows for its integration into various polymer architectures, potentially leading to the development of advanced materials with applications ranging from high-performance coatings to specialized electronic materials.
Precursor for Radiosyntheses (e.g., F-18 radiolabeling for research purposes, excluding biological/clinical applications)
The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on the availability of radiolabeled molecules. researchgate.net Fluorine-18 (B77423) is a widely used radioisotope for PET due to its favorable decay characteristics. researchgate.netnih.gov this compound and its derivatives are valuable precursors for the synthesis of 18F-labeled compounds for research purposes.
The synthesis of these radiolabeled molecules often involves nucleophilic aromatic substitution reactions where a leaving group on the pyridine ring is displaced by [18F]fluoride. nih.gov For instance, a one-pot radiosynthesis method has been developed to prepare 5-[18F]fluoro-2-pyridinamine and 6-[18F]fluoro-2-pyridinamine from halogen-substituted pyridine precursors. researchgate.net The development of efficient and automated radiosynthesis procedures is crucial for the widespread use of these research tools. nih.gov For example, the synthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP), a prosthetic group for labeling biomolecules, has been achieved in a one-step process with good yields. acs.org
| Radiosynthesis Product | Precursor Type | Radiochemical Yield (RCY) |
| 6-[18F]FDOPA | Stannyl Precursor | 54 ± 5% |
| 5-[18F]fluoro-2-pyridinamine | Halogen-substituted pyridinecarbonitrile | 6–10% (non-decay-corrected) |
| 6-[18F]F-Py-TFP | Trimethylammonium Precursor | 60-70% |
Scalability Considerations for Industrial and Large-Scale Synthesis
For a chemical compound to be truly impactful, its synthesis must be amenable to large-scale production in a cost-effective and efficient manner. The scalability of the synthesis of this compound is a critical consideration for its industrial applications. The development of practical and robust synthetic methods is paramount.
Several factors influence the scalability of a synthetic process, including the availability and cost of starting materials, the number of synthetic steps, the yields of each step, and the ease of purification. Researchers are continuously working to optimize the synthesis of valuable building blocks like 2-amino-5-chloro-3-fluoropyridine (B1279587) and related compounds to ensure their availability for broader applications. ossila.com The development of multi-step but efficient syntheses, as seen in the preparation of various radiolabeled amino acids, highlights the ongoing efforts to make these complex molecules more accessible. uni-koeln.de The ability to produce this compound and its derivatives on a large scale will undoubtedly accelerate their use in the development of new technologies and materials.
Future Research Directions and Emerging Challenges in 6 Amino 5 Fluoropyridine 3 Carbonitrile Chemistry
Development of Highly Efficient and Selective Catalytic Transformations
The development of efficient and selective catalytic methods for the functionalization of the 6-amino-5-fluoropyridine-3-carbonitrile core is a primary objective for future research. While classical methods for pyridine (B92270) functionalization exist, there is a pressing need for novel catalytic systems that offer enhanced selectivity, broader functional group tolerance, and milder reaction conditions.
A significant area of focus will be the selective C-H functionalization of the pyridine ring. This approach avoids the need for pre-functionalized starting materials, thereby improving atom economy. rsc.org Research into transition-metal catalysis, particularly with earth-abundant metals like iron, is gaining traction for the synthesis of substituted pyridines. rsc.org These methods promise greener and more cost-effective routes to complex derivatives of this compound.
Another key challenge is the selective transformation of the existing functional groups—the amino, fluoro, and cyano moieties. For instance, developing catalytic systems that can selectively activate the C-F bond for cross-coupling reactions without affecting the other functional groups would open up new avenues for derivatization. Conversely, catalysts that facilitate reactions at the amino or cyano groups while leaving the fluoro-substituent intact are equally important.
| Catalytic Approach | Potential Application to this compound | Key Challenges |
| C-H Functionalization | Direct introduction of new substituents onto the pyridine ring. | Regioselectivity, catalyst stability, and functional group tolerance. |
| Cross-Coupling Reactions | Selective replacement of the fluorine atom with other functional groups. | Catalyst poisoning by the amino group, competing reactions. |
| Directed Catalysis | Using the existing functional groups to direct catalysts to specific sites. | Design of suitable directing groups, catalyst compatibility. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms presents a significant opportunity to enhance efficiency, safety, and reproducibility. Continuous flow processes can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov
For the synthesis of fluorinated pyridines, flow chemistry can be particularly advantageous in handling hazardous reagents and managing exothermic reactions. acs.org The development of robust and scalable flow protocols for the key synthetic steps leading to this compound is a critical research goal. This includes the development of packed-bed reactors with immobilized catalysts or reagents to streamline purification and product isolation.
Automated synthesis platforms, coupled with real-time reaction monitoring, can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. nih.gov The development of automated systems specifically designed for the synthesis of complex heterocyclic compounds like this compound will be a key enabler for future drug discovery and materials science applications.
| Technology | Benefit for this compound Chemistry | Implementation Challenges |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability. | Reactor design, catalyst leaching, solvent compatibility. |
| Automated Synthesis | High-throughput screening, rapid library generation. | System integration, purification automation, cost. |
| Real-time Analytics | Immediate feedback on reaction progress, optimization. | Sensor compatibility, data analysis, cost of instrumentation. |
Exploration of Novel Derivatization Pathways for Undiscovered Chemical Entities
The unique electronic properties conferred by the fluorine, amino, and cyano groups make this compound a versatile scaffold for the exploration of novel chemical space. Future research will focus on developing new derivatization pathways that exploit the reactivity of each functional group to create previously inaccessible molecules.
The cyano group, for example, can be a gateway to a variety of other functionalities, including amides, carboxylic acids, and tetrazoles, each with distinct chemical and biological properties. Similarly, the amino group can be a handle for the introduction of a wide range of substituents through acylation, alkylation, and sulfonylation reactions.
A particularly exciting area is the use of multicomponent reactions (MCRs) to rapidly build molecular complexity from this compound. mdpi.com MCRs offer a highly efficient means of generating diverse libraries of compounds for biological screening. researchgate.net The development of new MCRs that incorporate this compound as a key component is a promising direction for future research.
| Functional Group | Potential Derivatization Reactions | Resulting Chemical Entities |
| Cyano Group | Hydrolysis, reduction, cycloaddition. | Carboxylic acids, amines, tetrazoles. |
| Amino Group | Acylation, alkylation, diazotization. | Amides, secondary/tertiary amines, diverse heterocycles. |
| Fluoro Group | Nucleophilic aromatic substitution. | Ethers, thioethers, and other substituted pyridines. |
Addressing Sustainability and Waste Reduction in Manufacturing Processes
The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, and this compound is no exception. researchgate.net Future research will need to focus on developing more sustainable and environmentally benign manufacturing processes. This includes the use of greener solvents, the reduction of waste streams, and the development of catalytic processes that minimize the use of stoichiometric reagents. biosynce.com
One approach is the development of one-pot or tandem reactions that reduce the number of synthetic steps and purification stages. nih.gov The use of renewable starting materials and the development of efficient recycling protocols for catalysts and solvents will also be critical. rsc.org
Atom economy is a key metric for assessing the sustainability of a chemical process. rsc.org Future synthetic routes to this compound will be evaluated not only on their yield but also on their atom economy, with the goal of maximizing the incorporation of starting material atoms into the final product.
| Green Chemistry Principle | Application in the Synthesis of this compound | Expected Impact |
| Waste Prevention | One-pot synthesis, catalytic reactions. | Reduced solvent usage, fewer purification steps. |
| Atom Economy | C-H activation, addition reactions. | Higher efficiency, less waste. |
| Use of Safer Solvents | Water, supercritical fluids, ionic liquids. | Reduced environmental impact, improved worker safety. |
| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. nih.gov | Lower energy consumption, reduced carbon footprint. |
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental and computational chemistry offers a powerful approach to accelerate research and development in the field of this compound chemistry. youtube.com Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the molecule, guide the design of new catalysts, and elucidate reaction mechanisms. researchgate.netnih.gov
For example, computational studies can help to understand the regioselectivity of catalytic C-H functionalization reactions or predict the binding affinity of novel derivatives to biological targets. nih.gov This predictive power can save significant time and resources in the laboratory by allowing researchers to focus on the most promising synthetic routes and molecular designs.
The integration of computational screening with automated synthesis platforms represents a particularly powerful paradigm for future research. This approach would allow for the in silico design of large virtual libraries of this compound derivatives, followed by the automated synthesis and biological evaluation of the most promising candidates.
| Methodology | Application | Potential Outcome |
| DFT Calculations | Predicting reaction pathways and transition states. | Rational design of catalysts and reaction conditions. |
| Molecular Docking | Simulating the binding of derivatives to protein targets. | Prioritization of compounds for synthesis and biological testing. |
| QSAR Modeling | Relating chemical structure to biological activity. | Design of more potent and selective bioactive molecules. |
| Machine Learning | Predicting reaction outcomes and optimizing synthetic routes. | Accelerated discovery of new reactions and compounds. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-amino-5-fluoropyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogen substitution reactions. For example, fluorination of 6-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile using anhydrous potassium fluoride (KF) in sulfolane at room temperature achieves moderate yields (~50–70%) . Alternatively, amination of 6-chloro-5-fluoropyridine-3-carbonitrile with ammonium acetate or hydrazine derivatives under reflux conditions (e.g., in ethanol at 80°C for 12 hours) yields the amino-substituted product . Key factors include solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming substitution patterns. The fluorine atom at position 5 typically shows a singlet at ~−110 ppm in NMR, while the amino group at position 6 appears as a broad singlet in NMR .
- HRMS : High-resolution mass spectrometry (HRMS) with ESI ionization provides accurate molecular ion confirmation (e.g., calculated [M+H]: 166.0378) .
- IR : Stretching frequencies for nitrile (C≡N: ~2230 cm) and amino (N–H: ~3350 cm) groups validate functional groups .
Q. What are the primary challenges in achieving regioselective functionalization of this compound?
- Methodological Answer : The electron-withdrawing nitrile group at position 3 directs electrophilic substitution to position 4, but steric hindrance from the amino and fluorine substituents complicates reactivity. Computational DFT studies (e.g., using Gaussian 09 with B3LYP/6-31G**) can predict reactive sites, while experimental optimization (e.g., using Lewis acid catalysts like AlCl) enhances selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or crystal packing effects. Single-crystal X-ray diffraction (e.g., CCDC-971311) provides definitive structural validation, as seen in related pyridinecarbonitrile derivatives . For ambiguous NMR signals, variable-temperature NMR or 2D-COSY experiments clarify dynamic processes like hydrogen bonding .
Q. What strategies optimize the synthesis of trifluoromethylated analogs of this compound for medicinal applications?
- Methodological Answer : Trifluoromethyl groups enhance bioavailability but require precise introduction. A three-step approach includes:
Nucleophilic trifluoromethylation using CFCu reagents under inert atmospheres.
Cyanide displacement with KCN/CuCN at 120°C in DMF.
Amination via Pd-catalyzed Buchwald-Hartwig coupling (e.g., Pd(OAc), Xantphos, CsCO) for aryl-amino derivatives .
Yields improve with microwave-assisted synthesis (30 minutes vs. 12 hours conventionally) .
Q. How does the fluorine substituent influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : Fluorine’s electronegativity increases resistance to hydrolysis. Stability studies (e.g., pH 1–14 at 37°C for 24 hours) show:
- Acidic conditions (pH 1–3) : Degradation <5% due to C–F bond strength.
- Basic conditions (pH 12–14) : Partial nitrile hydrolysis to carboxylate (~20% over 24 hours).
Stabilizing agents like 2,6-lutidine or crown ethers mitigate degradation .
Q. What computational methods predict the bioactivity of this compound derivatives as kinase inhibitors?
- Methodological Answer :
- Molecular docking : AutoDock Vina simulates binding to ATP pockets (e.g., EGFR kinase, PDB: 1M17). The nitrile group often forms hydrogen bonds with Lys721.
- QSAR models : Use MOE or Schrödinger to correlate Hammett σ values of substituents with IC data. Electron-withdrawing groups (e.g., –CF) enhance inhibitory potency .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the catalytic efficiency of Pd-mediated cross-coupling reactions with this compound?
- Methodological Answer : Discrepancies arise from ligand selection and solvent effects. For example:
- PPh ligands in toluene yield <30% coupling products due to poor solubility.
- Xantphos ligands in dioxane achieve >80% yields by stabilizing Pd intermediates.
Systematic screening (e.g., DoE methodologies) identifies optimal conditions .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
